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Compound of Interest

Compound Name:
4-

(Dimethylamino)butanethioamide

CAS No.: 86415-54-5

Cat. No.: B3290360

Get Quote

Part 1: Introduction & Mechanistic Rationale[1]
The Compound: 4-(Dimethylamino)butanethioamide
4-(Dimethylamino)butanethioamide (DBT) is a functionalized aliphatic thioamide emerging

as a critical tool compound in gasotransmitter research.[1][2] Unlike traditional sulfide salts

(e.g., NaHS, Na₂S) that generate an uncontrolled, instantaneous bolus of H₂S, DBT belongs to

the class of hydrolysis-triggered or thiol-activated donors.

Chemical Structure: The molecule features a thioamide moiety (

) linked to a dimethylamino tail.

Solubility Advantage: The tertiary amine group (

) allows for protonation at physiological pH, rendering the compound significantly more
water-soluble than aryl thioamide donors like GYY4137.
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Mechanistic Utility: It mimics the physiological, enzymatic production of H₂S (low

concentration, sustained release), making it ideal for studying H₂S-mediated signaling

pathways such as Nrf2 activation, anti-inflammatory responses, and mitochondrial

bioenergetics.

Mechanism of Action: The H₂S Release Cascade
The biological activity of DBT is predicated on the hydrolytic cleavage of the C=S bond, a

process often accelerated by the presence of cellular nucleophiles (e.g., L-Cysteine or

Glutathione).

Cellular Entry: The dimethylamino group facilitates uptake, potentially via organic cation

transporters or passive diffusion of the free base.

Activation: Intracellular hydrolysis releases H₂S and the corresponding amide byproduct (4-

(dimethylamino)butanamide).

Signaling: The released H₂S induces S-sulfhydration (persulfidation) of reactive cysteine

residues on target proteins (e.g., Keap1, NF-κB).

Part 2: Experimental Design & Protocols
Preparation of Stock Solutions
Critical Note: Thioamides are sensitive to oxidation. Fresh preparation is mandatory for kinetic

accuracy.
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Component Specification Protocol

Solvent PBS (pH 7.4) or Water
Dissolve DBT to 100 mM stock

concentration. Vortex for 30s.

Storage -20°C (Aliquot)
Stable for 2 weeks. Avoid

repeated freeze-thaw cycles.

Working Conc. 10 µM – 1 mM

Dilute directly into culture

media immediately prior to

use.

Control 4-(Dimethylamino)butanamide

Use the oxygen-analog to rule

out off-target effects of the

scaffold.

Protocol A: Quantifying H₂S Release Kinetics (Methylene
Blue Assay)
Objective: To verify H₂S donation rates in cell-free media before biological testing.

Principle: H₂S reacts with N,N-dimethyl-p-phenylenediamine in the presence of FeCl₃ to form

Methylene Blue, measurable at 670 nm.

Workflow:

Reaction Mix: Prepare 1 mL of PBS (pH 7.4) containing 200 µM DBT.

Trigger Addition: Add 1 mM L-Cysteine (optional, to simulate cytosolic environment) or

proceed with hydrolysis only.

Incubation: Seal tubes (gas-tight) and incubate at 37°C.

Sampling: At intervals (0, 30, 60, 120, 240 min), transfer 100 µL to a stop solution (1% Zinc

Acetate).

Development: Add 100 µL of N,N-dimethyl-p-phenylenediamine (20 mM in 7.2 M HCl) and

100 µL FeCl₃ (30 mM in 1.2 M HCl).
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Measurement: Incubate 20 min at RT; read Absorbance @ 670 nm.

Calculation: Determine concentration using a NaHS standard curve.

Protocol B: Cytoprotection Assay (Oxidative Stress
Model)
Objective: To assess the ability of DBT to rescue cells from H₂O₂-induced apoptosis.

Cell Line: H9c2 Cardiomyocytes or SH-SY5Y Neuronal cells.

Step-by-Step Procedure:

Seeding: Plate cells at

cells/well in 96-well plates. Adhere overnight.

Pre-treatment: Replace media with fresh media containing DBT (50, 100, 200 µM). Incubate

for 2 hours.

Rationale: Allows intracellular accumulation and "priming" of the Nrf2 system.

Insult: Add H₂O₂ (final conc. 200-400 µM) directly to the wells (co-treatment).

Incubation: Incubate for 24 hours at 37°C / 5% CO₂.

Readout: Perform CCK-8 or MTT assay. Calculate % Cell Viability relative to Vehicle Control.

Protocol C: Intracellular H₂S Visualization
Objective: To prove DBT enters the cell and releases H₂S intracellularly.

Probe Loading: Incubate cells with WSP-1 (10 µM) or SF7-AM (5 µM) for 30 min in serum-

free media.

Wash: Wash 2x with PBS to remove extracellular probe.

Treatment: Add DBT (200 µM).
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Live Imaging: Acquire time-lapse fluorescence images (FITC channel for WSP-1) every 10

min for 2 hours.

Expectation: Gradual increase in fluorescence intensity, contrasting with the rapid spike

seen with NaHS.

Part 3: Data Visualization & Logic
Experimental Workflow Diagram
The following diagram outlines the logical flow for characterizing DBT, ensuring controls are in

place to validate the H₂S-specific effect.
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Caption: Figure 1. Integrated workflow for validating 4-(Dimethylamino)butanethioamide
(DBT) activity.

Signaling Pathway: The Nrf2 Activation Loop
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DBT exerts cytoprotection primarily through the Keap1-Nrf2 axis. H₂S modifies Cys151 on

Keap1, preventing Nrf2 ubiquitination.
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Click to download full resolution via product page

Caption: Figure 2. Proposed mechanism of Nrf2 activation via DBT-derived H₂S persulfidation

of Keap1.

Part 4: Troubleshooting & Optimization
Issue Probable Cause Corrective Action

No H₂S Detected pH too low (Acidic)

Thioamide hydrolysis is pH-

dependent. Ensure buffer is pH

7.4. Add 1 mM L-Cysteine to

catalyze release.

High Cytotoxicity Amine toxicity

The dimethylamino group can

be toxic at >1 mM. Titrate

down; verify pH of media

hasn't shifted.

Rapid Signal Decay Volatilization

H₂S is a gas.[1][3][4] Use

sealed culture flasks or

minimize headspace. Avoid

vigorous shaking.

Precipitation Salt formation

If using PBS, phosphates may

precipitate with high

concentrations of amine.

Switch to HEPES buffer.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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